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Compound Name: Upacicalcet

Cat. No.: B611592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of Upacicalcet, a novel calcimimetic agent for the treatment

of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).

Introduction
Upacicalcet sodium hydrate is a small-molecule, intravenous calcimimetic that acts as a

positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By enhancing the

sensitivity of the CaSR to extracellular calcium, Upacicalcet effectively suppresses the

excessive secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated

complications, including mineral and bone disorders.[2][3] This document collates and

synthesizes key data from clinical and non-clinical studies to provide a detailed understanding

of Upacicalcet's behavior in the body and its therapeutic effects.

Pharmacokinetics
The pharmacokinetic profile of Upacicalcet has been characterized in both healthy adult

volunteers and in patients with secondary hyperparathyroidism undergoing hemodialysis.

Healthy Volunteers
A first-in-human, single-center, double-blind, randomized, placebo-controlled, dose-escalation

Phase I study was conducted in healthy adult Japanese participants to assess the
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pharmacokinetics of a single intravenous dose of Upacicalcet (0.01, 0.1, 1.0, or 2.5 mg).[4]

Key Findings:

Dose-Dependent Exposure: The plasma concentration of Upacicalcet increased in a dose-

dependent manner.[4]

Rapid Elimination: Upacicalcet was rapidly cleared from the plasma after administration.[4]

Short Half-Life: The mean half-life (t½) of Upacicalcet was approximately 1 to 2 hours.[4]

Renal Excretion: The primary route of elimination was via urine, with 78.9–95.0% of the drug

excreted unchanged within 48 hours.[4]

Minimal Metabolism: The only metabolite detected in the blood was M2, and it was only

found in the higher dose groups (1.0 mg and 2.5 mg).[4] M2 levels in all urine samples were

below the lower limit of quantification, suggesting minimal metabolism.[4]

Low Plasma Protein Binding: Non-covalent binding to human plasma proteins is between

44.2% and 45.6%.[4]

Table 1: Pharmacokinetic Parameters of Upacicalcet in Healthy Adult Japanese Participants

(Single IV Dose)[4]

Parameter 0.01 mg 0.1 mg 1.0 mg 2.5 mg

Cmax (ng/mL) 1.08 ± 0.0361 11.2 ± 1.77 113 ± 15.0 280 ± 29.8

Tmax (h) 0.083 (median) 0.083 (median) 0.083 (median) 0.083 (median)

AUCinf (ng·h/mL) 1.05 ± 0.0872 11.2 ± 1.15 115 ± 11.3 291 ± 31.9

t½ (h) 1.05 ± 0.08 1.20 ± 0.11 1.25 ± 0.10 2.06 ± 1.22

CL (L/h) 9.60 ± 0.767 9.00 ± 0.902 8.74 ± 0.852 8.81 ± 1.04

Vss (L) 11.2 ± 1.24 12.3 ± 1.15 12.0 ± 1.28 16.5 ± 5.06

Data are presented as mean ± standard deviation, except for Tmax which is presented as

median. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma
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concentration; AUCinf: Area under the plasma concentration-time curve from time zero to

infinity; t½: Half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.

Hemodialysis Patients with Secondary
Hyperparathyroidism
The pharmacokinetics of Upacicalcet have also been evaluated in Japanese patients with

SHPT undergoing hemodialysis in a multicenter, randomized, placebo-controlled, double-blind,

dose-escalation Phase I/II study. This study involved both single-dose (0.025 to 0.8 mg) and

multiple-dose (0.05 to 0.2 mg) administrations.[5]

Key Findings:

Dose-Dependent Plasma Concentrations: Similar to healthy volunteers, the plasma

concentration of Upacicalcet in hemodialysis patients increased in a dose-dependent

manner.[5]

Sustained Plasma Levels: Unlike in healthy individuals, the plasma concentration of

Upacicalcet was maintained until the next dialysis session.[5]

Hemodialysis Clearance: Upacicalcet was effectively removed by hemodialysis, with

approximately 80% of the drug cleared in a single session.[5]

No Accumulation: Due to the high clearance by dialysis, there was no accumulation of

Upacicalcet in the plasma with repeated administration.[5]

Longer Interdialytic Half-Life: Non-clinical studies and clinical trials have indicated a

markedly longer interdialytic plasma half-life of 65–122 hours in hemodialysis patients

compared to healthy individuals.[6]

Pharmacodynamics
Upacicalcet exerts its therapeutic effect by modulating the CaSR, leading to a reduction in

PTH secretion and subsequent effects on mineral metabolism.

Mechanism of Action
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Upacicalcet is a positive allosteric modulator of the CaSR.[1] It binds to the amino acid binding

site of the receptor, a site distinct from that of other calcimimetics like cinacalcet.[1][7] This

binding increases the sensitivity of the CaSR to extracellular calcium.[2] Consequently, the

parathyroid glands are "tricked" into perceiving higher calcium levels, leading to a dose-

dependent suppression of PTH synthesis and secretion.[2][4]
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Caption: Signaling pathway of Upacicalcet in a parathyroid cell.
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Effects on Parathyroid Hormone (PTH)
In healthy volunteers, a single intravenous dose of Upacicalcet resulted in a rapid, dose-

dependent decrease in serum intact PTH (iPTH) levels within 10 minutes of administration.[4]

The duration of PTH suppression also increased with higher doses but generally resolved

within 12 hours.[4] In hemodialysis patients, Upacicalcet led to a significant and sustained

reduction in iPTH levels.[8][9] A Phase 3 study showed that 67% of patients receiving

Upacicalcet achieved the target mean serum iPTH concentration (60–240 pg/mL) compared to

8% in the placebo group.[8]

Effects on Mineral Metabolism
Serum Calcium: Upacicalcet administration leads to a decrease in serum corrected calcium

levels in both healthy volunteers and hemodialysis patients.[4][9] In healthy subjects, this

decrease was gradual, occurring 6-12 hours after administration, and the effect disappeared

after 24 hours.[4] Symptomatic hypocalcemia has not been a significant concern in clinical

trials.[4][10]

Serum Phosphorus: In hemodialysis patients, Upacicalcet has been shown to improve the

control of serum phosphate levels.[10] In healthy volunteers, higher doses of Upacicalcet
led to a decrease in urinary phosphorus excretion.[4]

Urinary Calcium and Phosphorus (Healthy Volunteers): Upacicalcet caused a dose-

dependent increase in urinary calcium excretion in the first 6 hours post-administration.[4]

Conversely, urinary phosphorus excretion decreased in the higher dose groups.[4]

Table 2: Key Pharmacodynamic Effects of Upacicalcet

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b611592?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167405/
https://www.benchchem.com/product/b611592?utm_src=pdf-body
https://www.researchgate.net/publication/373843807_Efficacy_and_Safety_of_Upacicalcet_in_Hemodialysis_Patients_with_Secondary_Hyperparathyroidism_A_Randomized_Placebo-Controlled_Trial
https://www.mims.com/india/news-updates/topic/upacicalcet-may-manage-secondary-hyperparathyroidism-in-dialysis-patients
https://www.benchchem.com/product/b611592?utm_src=pdf-body
https://www.researchgate.net/publication/373843807_Efficacy_and_Safety_of_Upacicalcet_in_Hemodialysis_Patients_with_Secondary_Hyperparathyroidism_A_Randomized_Placebo-Controlled_Trial
https://www.benchchem.com/product/b611592?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167405/
https://www.mims.com/india/news-updates/topic/upacicalcet-may-manage-secondary-hyperparathyroidism-in-dialysis-patients
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167405/
https://pubmed.ncbi.nlm.nih.gov/39299219/
https://www.benchchem.com/product/b611592?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39299219/
https://www.benchchem.com/product/b611592?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167405/
https://www.benchchem.com/product/b611592?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167405/
https://www.benchchem.com/product/b611592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Effect in Healthy
Volunteers (Single Dose)
[4]

Effect in Hemodialysis
Patients (Multiple Doses)
[8][9][10]

Serum Intact PTH (iPTH)
Rapid, dose-dependent

decrease.

Significant and sustained

decrease.

Serum Corrected Calcium
Gradual decrease, effect

disappears after 24 hours.
Decrease, improved control.

Serum Phosphorus
No significant change in serum

levels.
Improved control.

Bone Turnover Markers Not assessed.

Decreased levels of bone-

specific alkaline phosphatase,

total type 1 procollagen-N-

propeptide, and tartrate-

resistant acid phosphatase-5b.

Experimental Protocols
First-in-Human Phase I Study in Healthy Volunteers

Study Design: A single-center, double-blind, randomized, placebo-controlled, dose-escalation

study.[4]

Participants: Healthy adult Japanese males.

Dosing: For each cohort, participants were randomized (3:1) to receive a single intravenous

injection of Upacicalcet (0.01, 0.1, 1.0, or 2.5 mg) or placebo.[4]

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time

points up to 48 hours post-dose to determine plasma concentrations of Upacicalcet and its

metabolite. Urine samples were also collected.[4]

Pharmacodynamic Assessments: Serum iPTH, corrected calcium, and phosphorus levels

were measured at pre-dose and at multiple time points up to 48 hours post-dose. Urinary

calcium and phosphorus excretion were also assessed.[4]
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Safety Monitoring: Included monitoring of adverse events, laboratory tests, vital signs, and

electrocardiograms (ECGs).[4]

Screening & Washout (2-4 weeks)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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